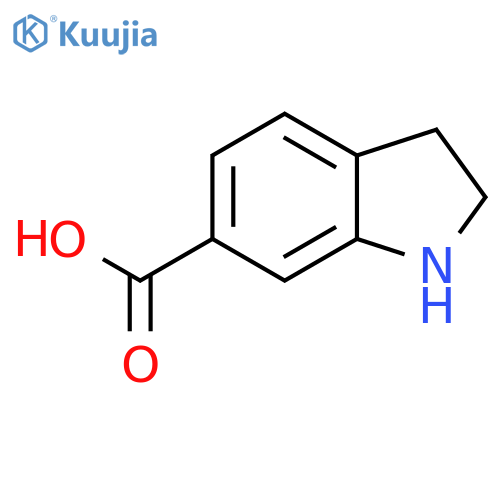

Cas no 732922-86-0 (1H-Indole-6-carboxylicacid, 2,3-dihydro-)

1H-Indole-6-carboxylicacid, 2,3-dihydro- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-6-carboxylicacid, 2,3-dihydro-

- 2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLIC ACID

- 2,3-DIBROMO-1-(2-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROPAN-1-ONE

- Indoline-6-carboxylic acid

- 732922-86-0

- AKOS006240264

- EN300-62350

- F81377

- DTXSID60607014

- A904837

- J-506985

- SCHEMBL3096217

- SB38492

- FT-0687961

- CS-0343560

- BB 0262343

- Indoline-6-carboxylicacid

- DB-074684

-

- MDL: MFCD07371637

- インチ: InChI=1S/C9H9NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H,11,12)

- InChIKey: ASVKTLFPLKXCBR-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC2=C1CCN2)C(=O)O

計算された属性

- せいみつぶんしりょう: 163.06300

- どういたいしつりょう: 163.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

- PSA: 49.33000

- LogP: 1.49080

1H-Indole-6-carboxylicacid, 2,3-dihydro- セキュリティ情報

1H-Indole-6-carboxylicacid, 2,3-dihydro- 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Indole-6-carboxylicacid, 2,3-dihydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1005095-50mg |

2,3-Dihydro-1H-indole-6-carboxylic acid |

732922-86-0 | 95% | 50mg |

$165 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1005095-500mg |

2,3-Dihydro-1H-indole-6-carboxylic acid |

732922-86-0 | 95% | 500mg |

$215 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1005095-1g |

2,3-Dihydro-1H-indole-6-carboxylic acid |

732922-86-0 | 95% | 1g |

$290 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0134-100mg |

2,3-Dihydro-1H-indole-6-carboxylic acid |

732922-86-0 | 97% | 100mg |

¥1023.04 | 2025-01-22 | |

| Enamine | EN300-62350-10.0g |

2,3-dihydro-1H-indole-6-carboxylic acid |

732922-86-0 | 10.0g |

$1385.0 | 2023-02-13 | ||

| Chemenu | CM146701-1g |

2,3-Dihydro-1H-indole-6-carboxylic acid |

732922-86-0 | 95%+ | 1g |

$636 | 2021-08-05 | |

| Alichem | A199010250-1g |

Indoline-6-carboxylic acid |

732922-86-0 | 97% | 1g |

$720.80 | 2023-09-01 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0134-50mg |

2,3-Dihydro-1H-indole-6-carboxylic acid |

732922-86-0 | 97% | 50mg |

831.08CNY | 2021-05-07 | |

| Enamine | EN300-62350-1.0g |

2,3-dihydro-1H-indole-6-carboxylic acid |

732922-86-0 | 1g |

$0.0 | 2023-06-07 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0134-500mg |

2,3-Dihydro-1H-indole-6-carboxylic acid |

732922-86-0 | 97% | 500mg |

¥1530.19 | 2025-01-22 |

1H-Indole-6-carboxylicacid, 2,3-dihydro- 関連文献

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

9. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

1H-Indole-6-carboxylicacid, 2,3-dihydro-に関する追加情報

Introduction to 1H-Indole-6-carboxylic acid, 2,3-dihydro (CAS No: 732922-86-0)

1H-Indole-6-carboxylic acid, 2,3-dihydro, identified by its Chemical Abstracts Service (CAS) number 732922-86-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This molecule, belonging to the indole family, has garnered considerable attention due to its structural versatility and potential biological activities. The indole core is a privileged scaffold in drug discovery, renowned for its presence in numerous bioactive natural products and pharmacologically relevant molecules.

The structural framework of 1H-Indole-6-carboxylic acid, 2,3-dihydro features a benzene ring fused to a pyrrole ring, with a carboxylic acid substituent at the 6-position and a dihydro modification at the 2 and 3 positions. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in synthetic chemistry and a promising candidate for further derivatization. The presence of the carboxylic acid group enhances its reactivity, allowing for diverse functionalization strategies that can tailor its biological profile.

In recent years, there has been growing interest in indole derivatives as therapeutic agents. The indole scaffold is well-documented for its role in various biological processes, including neurotransmission, immune modulation, and antioxidant activity. Researchers have been exploring modifications to the indole core to develop novel compounds with enhanced efficacy and reduced toxicity. Among these derivatives, 1H-Indole-6-carboxylic acid, 2,3-dihydro has emerged as a key intermediate in the synthesis of potential drug candidates.

One of the most compelling aspects of 1H-Indole-6-carboxylic acid, 2,3-dihydro is its utility in the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, indole derivatives have shown promise in inhibiting enzymes involved in inflammation and cancer progression. The dihydro modification at the 2 and 3 positions of the indole ring can influence the molecule's binding affinity and selectivity, making it an attractive starting point for structure-activity relationship (SAR) studies.

Recent studies have highlighted the potential of 1H-Indole-6-carboxylic acid, 2,3-dihydro in the context of anticancer therapy. Researchers have demonstrated that certain indole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. The carboxylic acid group in this compound allows for further derivatization into esters or amides, which can enhance solubility and bioavailability—critical factors for drug development. Furthermore, the dihydro moiety can be further functionalized to introduce additional pharmacophores that improve target interaction.

The synthesis of 1H-Indole-6-carboxylic acid, 2,3-dihydro typically involves multi-step organic reactions that build upon readily available starting materials. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the carboxylic acid and dihydro groups. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

In addition to its pharmaceutical applications, 1H-Indole-6-carboxylic acid, 2,3-dihydro has found utility in material science and agrochemical research. Its structural features make it a suitable precursor for designing novel materials with specific optical or electronic properties. Moreover, derivatives of this compound have been explored as potential intermediates in the synthesis of pesticides and herbicides due to their ability to interact with biological targets in plants.

The growing body of research on indole derivatives underscores their importance as pharmacological tools. 1H-Indole-6-carboxylic acid, 2,3-dihydro, with its unique structural attributes, continues to be a focal point for medicinal chemists seeking to develop next-generation therapeutics. As our understanding of biological pathways expands, so does the potential for leveraging compounds like this one to address complex diseases.

Future directions in the study of 1H-Indole-6-carboxylic acid, 2,3-dihydro may focus on exploring its role in modulating neurological disorders. Indole derivatives have shown promise as neuroprotective agents and are being investigated for conditions such as Alzheimer's disease and Parkinson's disease. The dihydro modification could be fine-tuned to enhance interaction with specific neurotransmitter receptors or enzyme targets relevant to these conditions.

Another promising avenue involves using computational methods to predict new derivatives of 1H-Indole-6-carboxylic acid, 2,3-dihydro with enhanced biological activity. Machine learning models trained on large datasets of bioactive molecules can identify structural features that correlate with therapeutic efficacy. By integrating these insights with traditional synthetic chemistry approaches, researchers can accelerate the discovery process。

In conclusion,1H-lndole--carboryl--acid--dihydrol--is-a-compound-of-significant-interest-in-pharmaceutical-and-materials-science-research。 Its structural versatility、biological relevance、and synthetic accessibility make it a valuable building block for developing novel therapeutics。 As research progresses,this compound is likely to play an increasingly important role in addressing some-of-the-most-challenging-health-concerns-of-the-modern-era。

732922-86-0 (1H-Indole-6-carboxylicacid, 2,3-dihydro-) 関連製品

- 15861-40-2(2,3-dihydro-1H-indole-7-carboxylic acid)

- 15861-30-0(Indoline-5-carboxylic acid)

- 175647-03-7(2,3-dihydro-1H-indole-4-carboxylic acid)

- 341988-36-1(Methyl indoline-6-carboxylate)

- 380922-37-2(1-methyl-2,3-dihydro-1H-indole-5-carboxylic acid)

- 565176-99-0((2S)-1-(4-chlorophenyl)propan-2-ol)

- 2126176-89-2(2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride)

- 1895330-05-8(3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol)

- 2228577-10-2(3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile)

- 872715-55-4(benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate)